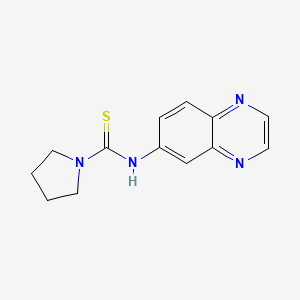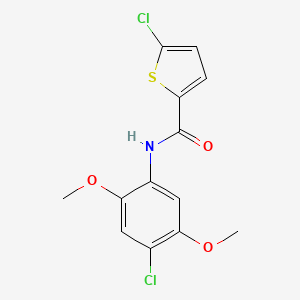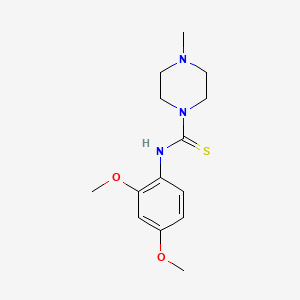![molecular formula C20H26N2O3 B5803259 4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5803259.png)
4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol, commonly known as EMD 57033, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The exact mechanism of action of EMD 57033 is not fully understood, but it is believed to act through multiple pathways. It has been shown to modulate the activity of various ion channels, including potassium channels, calcium channels, and sodium channels. Additionally, EMD 57033 has been shown to have antioxidant properties, reducing oxidative stress and inflammation in various tissues.
Biochemical and Physiological Effects:
EMD 57033 has been shown to have various biochemical and physiological effects, depending on the specific application. In neuroprotection, it has been shown to reduce neuronal damage and improve cognitive function through the modulation of ion channels and the reduction of oxidative stress. In cardiology, EMD 57033 has been shown to reduce the incidence of ventricular arrhythmias through the modulation of ion channels and the reduction of inflammation. In oncology, EMD 57033 has been shown to inhibit the growth and proliferation of cancer cells through the induction of apoptosis and the inhibition of angiogenesis.
实验室实验的优点和局限性
EMD 57033 has several advantages for lab experiments, including its stability, solubility, and specificity for ion channels. However, there are also some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
There are several potential future directions for the study of EMD 57033. One area of research could focus on optimizing its synthesis method to improve yield and purity. Additionally, further studies could investigate its potential therapeutic applications in other fields, such as immunology and gastroenterology. Finally, more research is needed to fully understand its mechanism of action and potential side effects, which could inform its future clinical development.
In conclusion, EMD 57033 is a chemical compound that has shown promising potential for therapeutic applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and inform its future clinical development.
合成方法
EMD 57033 can be synthesized through a multi-step process involving the reaction of 2-methoxyphenol with 2-nitrobenzaldehyde, followed by reduction to form 2-methoxy-4-nitrophenol. The nitro group is then replaced with a piperazine ring, and the resulting compound is further reacted with 2-ethoxybenzyl chloride to form EMD 57033.
科学研究应用
EMD 57033 has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiology, and oncology. It has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, EMD 57033 has been shown to have antiarrhythmic effects, reducing the incidence of ventricular arrhythmias in animal models of myocardial infarction. Additionally, EMD 57033 has been studied for its potential anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro.
属性
IUPAC Name |
4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-3-25-19-7-5-4-6-17(19)22-12-10-21(11-13-22)15-16-8-9-18(23)20(14-16)24-2/h4-9,14,23H,3,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDYQPJTYJCYTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5260807 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-furylmethyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5803179.png)
![tert-butyl 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5803183.png)

![5-ethyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5803195.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5803218.png)


![3-[(4-chlorophenyl)thio]-N-(3-fluorophenyl)propanamide](/img/structure/B5803247.png)
![N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5803253.png)



